molecular formula C16H25B B3344411 1-(Bromomethyl)-4-nonyl-benzene CAS No. 69655-95-4

1-(Bromomethyl)-4-nonyl-benzene

Cat. No.: B3344411
CAS No.: 69655-95-4
M. Wt: 297.27 g/mol
InChI Key: CKYDCKQAHXOCBB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-nonyl-benzene is an organic compound that belongs to the class of benzene derivatives It features a bromomethyl group attached to the benzene ring at the first position and a nonyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-nonyl-benzene can be synthesized through a multi-step process involving the bromination of 4-nonylbenzyl alcohol. The typical synthetic route includes:

    Bromination of 4-nonylbenzyl alcohol: This step involves the reaction of 4-nonylbenzyl alcohol with hydrobromic acid (HBr) in the presence of a catalyst such as sulfuric acid (H2SO4) to yield this compound.

    Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the bromide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like benzoyl peroxide can also be employed for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-nonyl-benzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.

    Oxidation: The compound can be oxidized to form 4-nonylbenzaldehyde or 4-nonylbenzoic acid under appropriate conditions.

    Reduction: Reduction of the bromomethyl group can yield 4-nonylbenzyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products:

    Nucleophilic Substitution: Corresponding substituted benzene derivatives.

    Oxidation: 4-nonylbenzaldehyde, 4-nonylbenzoic acid.

    Reduction: 4-nonylbenzyl alcohol.

Scientific Research Applications

1-(Bromomethyl)-4-nonyl-benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.

    Pharmaceuticals: It may be utilized in the synthesis of drug candidates or active pharmaceutical ingredients (APIs).

    Chemical Biology: The compound can be used to study biological pathways and interactions by serving as a probe or a labeling agent.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-nonyl-benzene primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    1-(Bromomethyl)-4-ethyl-benzene: Similar structure but with an ethyl group instead of a nonyl group.

    1-(Bromomethyl)-4-methyl-benzene: Features a methyl group at the fourth position.

    1-(Bromomethyl)-4-hexyl-benzene: Contains a hexyl group at the fourth position.

Uniqueness: 1-(Bromomethyl)-4-nonyl-benzene is unique due to the presence of the long nonyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobic characteristics and steric effects.

Properties

IUPAC Name

1-(bromomethyl)-4-nonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25Br/c1-2-3-4-5-6-7-8-9-15-10-12-16(14-17)13-11-15/h10-13H,2-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYDCKQAHXOCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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